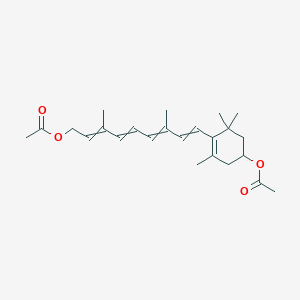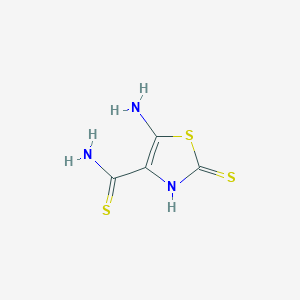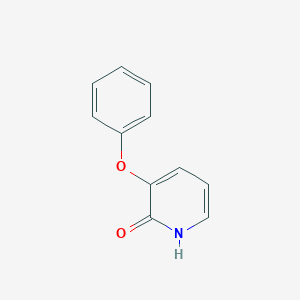
3-phenoxy-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a phenoxy substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-1H-pyridin-2-one can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with pyridin-2(1H)-one to form the desired phenoxy-substituted pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign methods and catalysts is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-phenoxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups at the phenoxy position .
Aplicaciones Científicas De Investigación
3-phenoxy-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-phenoxy-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and receptors, thereby disrupting key cellular signaling pathways. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-phenoxyquinazoline
- 2-phenoxyquinoxaline
- 2-phenoxypyridine
Uniqueness
Compared to these similar compounds, 3-phenoxy-1H-pyridin-2-one exhibits unique pharmacological properties due to the specific positioning of the phenoxy group and the pyridinone core. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities .
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and wide range of applications in scientific research and industry. Its unique structure and pharmacological properties make it a valuable tool in the development of new therapeutic agents and other industrial products.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3-phenoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO2/c13-11-10(7-4-8-12-11)14-9-5-2-1-3-6-9/h1-8H,(H,12,13) |
Clave InChI |
RLGXNFIGSANNQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


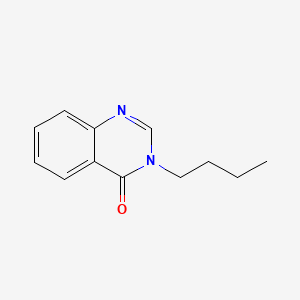

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
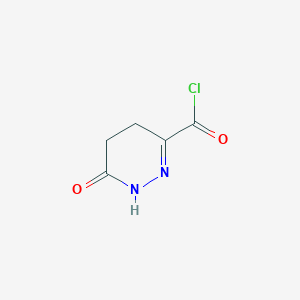
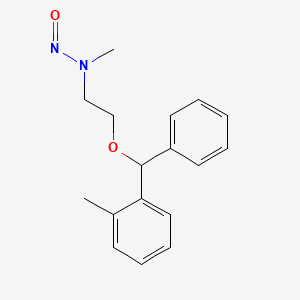
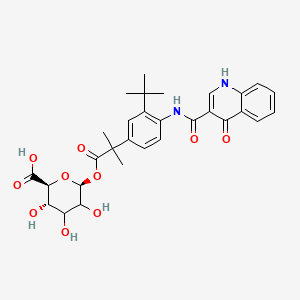
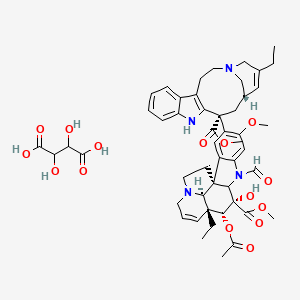
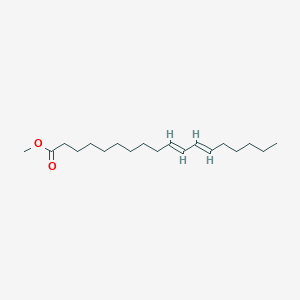
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
